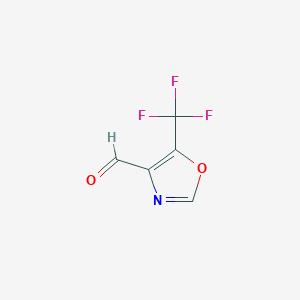

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Description

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a fluorinated heterocyclic compound characterized by an oxazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an aldehyde (-CHO) group at the 4-position. The oxazole core contributes to its aromaticity and planar structure, while the electron-withdrawing -CF₃ group enhances its stability and influences its reactivity.

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHHINQTWSOJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. This method allows for the efficient introduction of the trifluoromethyl group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid.

Reduction: 5-(Trifluoromethyl)-1,3-oxazole-4-methanol.

Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a chemical compound with a trifluoromethyl group and an aldehyde function within an oxazole framework. It has a molecular weight of 165.07 g/mol . The compound's structure is identified by the SMILES notation C1=NC(=C(O1)C(F)(F)F)C=O and the InChI key UWHHINQTWSOJHM-UHFFFAOYSA-N .

Scientific Research Applications

this compound is investigated for diverse applications in chemistry, biology, medicine, and industry.

Chemistry

It serves as a building block in the synthesis of more complex molecules.

Biology

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that compounds with a trifluoromethyl group exhibit significant biological activity. The trifluoromethyl group's unique electronic properties may enhance the compound's interaction with biological targets, potentially improving efficacy in therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, it can serve as a building block for developing pharmaceuticals with enhanced biological activity. Oxadiazole derivatives have demonstrated potential in reducing knee swelling in a rat arthritis model .

Material Science

Due to its properties, this compound is utilized in developing advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. This interaction can lead to the inhibition of specific biochemical pathways, such as those involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde and analogous heterocyclic compounds:

Key Observations :

- Oxazole vs. Thiazole/Oxadiazole : The oxazole’s oxygen atom is less electronegative than sulfur in thiazole or oxadiazole, leading to weaker electron-withdrawing effects but higher metabolic stability .

- Aldehyde vs. Carboxamide : The aldehyde group in the target compound offers reactivity for Schiff base formation, whereas carboxamides (e.g., SU101) prioritize hydrogen bonding in target interactions .

Fungicidal and Herbicidal Activity

- Oxadiazole Thioethers (e.g., compound 5g in ): Demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking with SDH (succinate dehydrogenase) highlighted interactions via the carbonyl group, similar to the fungicide penthiopyrad .

- Pyrazole Derivatives (e.g., ): The 3-CF₃ pyrazole-carbaldehyde scaffold showed herbicidal activity with bleaching effects, attributed to the -CHO group’s electrophilicity and the -CF₃ group’s lipophilicity .

- SU101 : Inhibited PDGF-mediated tumor growth by targeting PDGFRβ tyrosine phosphorylation, with selectivity over EGFR pathways .

Target Compound’s Potential: The aldehyde in this compound may enable covalent binding to biological targets, a mechanism less explored in oxadiazole or pyrazole analogs.

Biological Activity

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing properties , which are critical for its interaction with various biological targets. These properties enable the compound to bind effectively to enzymes and receptors, potentially inhibiting specific biochemical pathways involved in disease processes such as viral replication and cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of related oxazole compounds have demonstrated cytotoxic effects against human cancer cell lines, including colon adenocarcinoma and lung carcinoma .

- Antimicrobial Properties : Compounds with trifluoromethyl groups are often explored for their antimicrobial properties. Studies suggest that these compounds can effectively combat bacterial infections and may also exhibit antifungal activity.

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of oxazole derivatives against neurodegenerative diseases. For example, related compounds have been shown to protect neuronal cells from apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several oxazole derivatives, including those related to this compound. The derivatives exhibited significant cytotoxicity against a panel of human tumor cell lines. One derivative showed an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating a high level of potency .

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves modulation of signaling pathways critical for cell survival and proliferation. In neuroprotective studies, related compounds were shown to inhibit the expression of pro-apoptotic factors while enhancing anti-apoptotic signals through the Akt/GSK-3β/NF-κB signaling pathway . This dual action suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed for 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) trifluoromethylation of a pyrazole or oxazole precursor and (2) formylation via the Vilsmeier-Haack reaction. For example, trifluoromethylation can be achieved using trifluoromethyl chloride under alkaline conditions (60–80°C, 12–24 hours) to introduce the CF₃ group . The formylation step employs DMF/POCl₃ at 0–5°C to avoid side reactions, followed by hydrolysis to yield the aldehyde . Yield optimization requires precise stoichiometry, inert atmospheres, and controlled addition rates. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. What analytical techniques are critical for structural confirmation, and how are discrepancies between spectroscopic and crystallographic data resolved?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for functional group identification. For instance, the aldehyde proton in -NMR appears at δ 9.8–10.2 ppm, while IR shows a strong C=O stretch near 1700 cm⁻¹ . Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) are resolved using X-ray crystallography. SHELX software refines crystallographic data to validate bond lengths and angles (e.g., C=O bond: 1.21 Å, CF₃ group geometry) . Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular ion consistency .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store the compound in airtight, amber glass vials under nitrogen at –20°C to prevent oxidation and moisture absorption. Avoid exposure to light, heat (>30°C), or strong oxidizing agents. Degradation products (e.g., carboxylic acid derivatives) can form under humid conditions, monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can researchers minimize byproduct formation during synthesis, particularly from competing formylation pathways?

Byproduct formation (e.g., over-oxidized acids or dimeric adducts) is mitigated by:

- Temperature control : Maintaining sub-10°C during formylation suppresses side reactions.

- Catalyst selection : Using BF₃·OEt₂ as a Lewis acid directs regioselectivity toward the 4-position .

- Stoichiometric precision : Limiting POCl₃ to 1.2 equivalents reduces over-activation of DMF. Post-synthesis, flash chromatography with gradient elution (hexane → ethyl acetate) isolates the target compound .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the oxazole ring?

Computational studies (DFT, B3LYP/6-31G*) reveal that the electron-withdrawing CF₃ group decreases electron density at the oxazole’s 4-position, enhancing electrophilicity of the aldehyde. This increases susceptibility to nucleophilic attacks (e.g., Grignard reactions) but reduces stability under basic conditions. Frontier Molecular Orbital (FMO) analysis shows a lowered LUMO energy (–1.8 eV), facilitating charge-transfer interactions in coordination complexes . Experimental UV-Vis spectra (λmax ≈ 270 nm) corroborate these findings .

Q. What strategies address contradictions in reaction kinetics data under varying solvent systems?

Apparent contradictions in rate constants (e.g., faster kinetics in DMF vs. THF) arise from solvent polarity effects. Polar solvents stabilize the zwitterionic intermediate in the Vilsmeier-Haack step, accelerating formylation. Kinetic studies using stopped-flow IR or online NMR monitor intermediate lifetimes. For example, in DMF, the intermediate half-life is <5 minutes, whereas in THF, it extends to >20 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.